N-Myristoyltransferase-1 (NMT-1) Inhibitory Potency: COPP vs. MOPP Chemotypes
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (COPP, Compound 1) inhibits human NMT-1 with an IC50 of 113 ± 7 µM. In contrast, compounds containing the methyl-octahydro-pyrrolo[1,2-a]pyrazine (MOPP) chemotype, which lack the cyclohexyl moiety, are mostly inactive against NMT-1, with IC50 values ranging from 40 µM to >8000 µM. The majority of MOPP compounds exhibit IC50 values >8000 µM, representing at least a 70-fold difference in potency compared to the cyclohexyl-substituted compound [1]. This quantitative difference underscores the cyclohexyl group's critical role in target engagement.
| Evidence Dimension | IC50 for inhibition of human N-myristoyltransferase-1 (hNMT-1) |
|---|---|
| Target Compound Data | 113 ± 7 µM |
| Comparator Or Baseline | Methyl-octahydro-pyrrolo[1,2-a]pyrazine (MOPP) chemotype |
| Quantified Difference | Most MOPP compounds are inactive (IC50 >8000 µM). A subset of five MOPP compounds had measurable IC50 values between 40 and 7300 µM. The minimum difference observed is >70-fold compared to the most potent MOPP compound. |
| Conditions | Recombinant human NMT-1 enzyme assay using biotinylated peptide substrate and [3H]myristoyl-CoA. |
Why This Matters
This directly demonstrates that the cyclohexyl substituent is non-negotiable for NMT-1 inhibitory activity, ensuring that 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is the correct starting material or reference compound for research in this area, while the methyl analog is ineffective.
- [1] French, K. J., Zhuang, Y., Schrecengost, R. S., Copper, J. E., Xia, Z., & Smith, C. D. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 340–347. View Source
